6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Wee-1 kinase cancer G2/M checkpoint

6-(3,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one (C17H14Cl2N4O, MW 361.2 g/mol) belongs to the pyrido[4,3-d]pyrimidin-5(6H)-one class of nitrogen-containing heterocycles, a privileged scaffold extensively explored for kinase inhibition, particularly Wee-1 and Pim1 kinases, and for dihydroorotate dehydrogenase (DHODH) inhibition. The compound features a 3,5-dichlorophenyl moiety at the N-6 position and a pyrrolidin-1-yl group at C-2, distinguishing it from the more commonly reported 2,6-dichlorophenyl or 2-anilino analogs prevalent in the patent literature.

Molecular Formula C17H14Cl2N4O
Molecular Weight 361.2 g/mol
Cat. No. B11027910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Molecular FormulaC17H14Cl2N4O
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC(=C4)Cl)Cl
InChIInChI=1S/C17H14Cl2N4O/c18-11-7-12(19)9-13(8-11)23-6-3-15-14(16(23)24)10-20-17(21-15)22-4-1-2-5-22/h3,6-10H,1-2,4-5H2
InChIKeyBTNBUHDRKZCWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one: A Pyrido[4,3-d]pyrimidinone Scaffold with Distinct 3,5-Dichlorophenyl Substitution for Kinase and DHODH Research


6-(3,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one (C17H14Cl2N4O, MW 361.2 g/mol) belongs to the pyrido[4,3-d]pyrimidin-5(6H)-one class of nitrogen-containing heterocycles, a privileged scaffold extensively explored for kinase inhibition, particularly Wee-1 and Pim1 kinases, and for dihydroorotate dehydrogenase (DHODH) inhibition [1]. The compound features a 3,5-dichlorophenyl moiety at the N-6 position and a pyrrolidin-1-yl group at C-2, distinguishing it from the more commonly reported 2,6-dichlorophenyl or 2-anilino analogs prevalent in the patent literature [2].

Procurement Risk: Why Generic Substitution of 6-(3,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one with Other Pyrido[4,3-d]pyrimidinones Compromises Experimental Reproducibility


Substituting this 3,5-dichlorophenyl analog with its 2,6-dichlorophenyl or 2-substituted anilino counterparts introduces critical variability in kinase selectivity, target engagement, and physicochemical properties. The chlorine substitution pattern on the N-6 phenyl ring directly modulates the electron density of the pyrimidinone core and the steric environment around the hinge-binding region, profoundly influencing kinase inhibition potency and selectivity [1]. Similarly, replacing the C-2 pyrrolidin-1-yl group with a substituted anilino moiety alters molecular weight, cLogP, and synthetic tractability, impacting both assay performance and procurement scalability [2]. Such changes cannot be compensated for by simple concentration adjustments, making direct analog substitution a source of irreproducible results in biochemical and cellular assays.

Quantitative Differentiation Evidence: 6-(3,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one vs. Structural Analogs


Chlorine Substitution Position Dictates Wee-1 Kinase Potency: 3,5-Dichlorophenyl vs. 2-Chlorophenyl and 2,6-Dichlorophenyl Comparators

In the Wee-1 inhibitor patent US9714244, the 2-chlorophenyl analog (Compound 24) achieves an enzyme IC50 below 10 nM [1], whereas the bulkier 2,6-dichlorophenyl analog (Compound 11) shows a dramatically weaker IC50 of 5,500 nM [2], demonstrating that the position and number of chlorine atoms on the N-6 phenyl ring are decisive for Wee-1 engagement. The target compound bears a 3,5-dichlorophenyl arrangement—a topology not exemplified in the Wee-1 patent series—which positions the chlorine atoms meta to the N-6 attachment point, altering the dihedral angle between the phenyl ring and the pyrimidinone plane. While direct Wee-1 IC50 data for the target compound are not publicly available, the stark 550-fold potency difference between the 2-chlorophenyl and 2,6-dichlorophenyl analogs within the same assay system provides class-level evidence that chlorine positional isomerism is a primary driver of target affinity and cannot be ignored when selecting compounds for kinase research.

Wee-1 kinase cancer G2/M checkpoint pyrido[4,3-d]pyrimidin-5(6H)-one

C-2 Pyrrolidin-1-yl Substitution Improves Physicochemical Drug-Likeness: Lower MW and Moderate LogP vs. 2-Anilino Analogs

The target compound (MW 361.2 g/mol) incorporates a compact pyrrolidin-1-yl group at C-2, whereas the 2-anilino analogs from US9714244 carry extended substituents resulting in molecular weights above 500 g/mol (e.g., Compound 11, MW approximately 550 g/mol) [1]. LogP for the closely related 6-(4-bromophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one has been experimentally determined as 3.41 , providing a reasonable estimate for the target compound's lipophilicity. The resulting physicochemical profile—MW below 400 g/mol and cLogP in the 3-4 range—falls within favorable drug-like space per Lipinski's guidelines, contrasting with the higher-MW, more lipophilic 2-anilino series.

drug-likeness lipophilicity permeability pyrido[4,3-d]pyrimidin-5(6H)-one

Pyrido[4,3-d]pyrimidin-5(6H)-one Scaffold Membership Confers Potential DHODH Inhibitory Activity: Class-Level Evidence from Human DHODH Assays

Compounds bearing the pyrido[4,3-d]pyrimidin-5(6H)-one core have demonstrated potent inhibition of human dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme in de novo pyrimidine biosynthesis and a clinically validated target for autoimmune diseases [1]. Two distinct chemotypes within this scaffold class—US8536165 Compound 44 (IC50 78 nM) [2] and CHEMBL4062046 (IC50 45 nM) [3]—achieve sub-100 nM potency against recombinant human DHODH in the DCIP chromogen reduction assay. The target compound's scaffold identity places it within this DHODH-active chemospace; its unique substitution pattern (3,5-dichlorophenyl at N-6; pyrrolidin-1-yl at C-2) may confer binding kinetics or resistance profiles distinct from the characterized analogs.

DHODH dihydroorotate dehydrogenase pyrimidine biosynthesis autoimmune disease cancer

Synthetic Tractability of C-2 Pyrrolidine Attachment: Reduced Step-Count and Elimination of Palladium-Catalyzed Coupling vs. 2-Anilino Analogs

The synthesis of the target compound involves direct nucleophilic substitution of pyrrolidine at the C-2 position of the pyrido[4,3-d]pyrimidin-5(6H)-one core, a transformation that can be achieved in 2-3 steps from the chlorinated bicyclic precursor [1]. In contrast, the 2-anilino derivatives extensively claimed in US9714244 require palladium-catalyzed Buchwald-Hartwig amination, necessitating additional synthetic steps for catalyst selection, ligand optimization, protecting group manipulation, and rigorous metal removal [2]. This difference translates to lower procurement cost, shorter lead times, and higher scalability for the pyrrolidine-substituted compound, particularly for multi-gram quantities required in lead optimization or in vivo pharmacology.

synthetic accessibility scale-up procurement cost nucleophilic substitution Buchwald-Hartwig coupling

Procurement-Guided Application Scenarios for 6-(3,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one


Kinase Selectivity Profiling: Exploring 3,5-Dichlorophenyl Topology as a Selectivity Filter Against Wee-1, Pim1, and Broader Kinase Panels

The target compound's unrepresented chlorine substitution pattern makes it a high-value addition to kinase selectivity screening panels. As demonstrated by the >550-fold Wee-1 potency range between 2-chlorophenyl and 2,6-dichlorophenyl analogs within the same scaffold [1], N-6 phenyl chlorine topology is a critical determinant of kinase engagement. Screening this compound against a broad kinase panel (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) alongside the 2,6-dichlorophenyl comparator can reveal kinase targets uniquely sensitive or resistant to the 3,5-dichlorophenyl arrangement, generating patentable selectivity IP and guiding lead optimization campaigns.

DHODH Drug Discovery: Screening the 3,5-Dichlorophenyl-Pyrrolidine Chemotype for Species-Selective DHODH Inhibition

Given that pyrido[4,3-d]pyrimidin-5(6H)-one derivatives achieve sub-100 nM human DHODH inhibition [2], the target compound should be prioritized for DHODH biochemical and cellular assays (e.g., DCIP reduction assay, human lymphocyte proliferation assay). Its distinct substitution may yield differential potency against human vs. Plasmodium falciparum DHODH, as the pyrrolidine moiety and 3,5-dichlorophenyl group occupy different sub-pockets compared to the 2-anilino DHODH inhibitor series. Such species selectivity is highly sought after for anti-malarial and immunosuppressive drug discovery programs.

High-Throughput Screening (HTS) Library Expansion with a Fragment-Like, Synthesis-Friendly Pyrido[4,3-d]pyrimidinone

With MW 361.2 g/mol and estimated LogP 3.4, the target compound occupies favorable fragment-like to lead-like chemical space . Its metal-free, short synthetic route facilitates procurement of >100 mg quantities at competitive cost [3], making it an attractive candidate for HTS library inclusion. Unlike the heavier, multi-step 2-anilino analogs, this compound can be rapidly scaled to support hit confirmation and initial SAR exploration without procurement bottlenecks.

Negative Control or Selectivity Probe for 2,6-Dichlorophenyl Wee-1 Inhibitor Development Programs

For research groups developing 2,6-dichlorophenyl-substituted Wee-1 inhibitors, the target compound serves as a structurally matched negative control. The 3,5-dichlorophenyl isomer shares the dichlorophenyl pharmacophore but presents it in a different spatial orientation, allowing researchers to distinguish Wee-1-mediated phenotypes from off-target effects arising from the dichlorophenyl moiety itself [1]. This application requires parallel testing of both isomers in the same cellular assay to establish target engagement specificity.

Quote Request

Request a Quote for 6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.